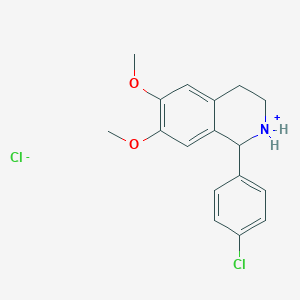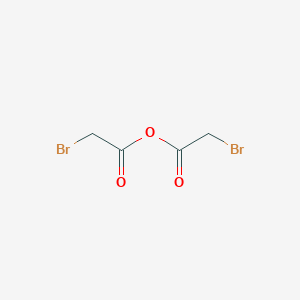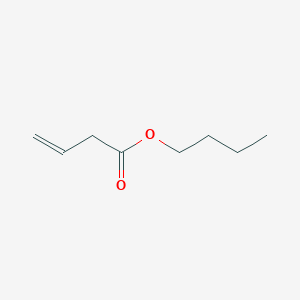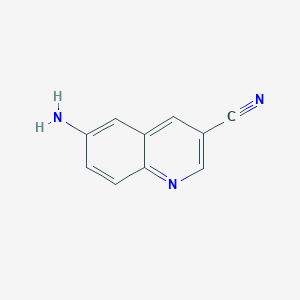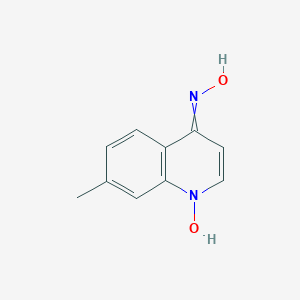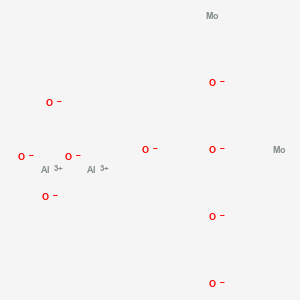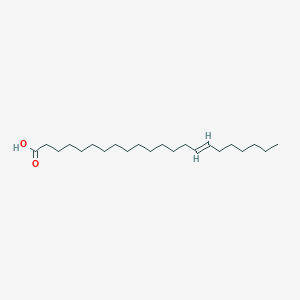
15-Docosenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Docosenoic acid, also known as 15-Delta (12,14)-oleic acid, is a long-chain unsaturated fatty acid that is naturally found in many plants and animals. This fatty acid has been studied extensively for its potential health benefits and its role in various physiological processes.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of 15-Docosenoic acid has been explored through various chemical methods, indicating its importance in the field of organic chemistry. For instance, Klok, Egmond, and Pabon (2010) discussed large-scale synthesis techniques, highlighting the challenges and potential methods for producing this compound (Klok, Egmond, & Pabon, 2010).
Biological Activity and Applications
- In dermatological research, Xi, Pham, and Ziboh (2000) found that 15-Hydroxyeicosatrienoic acid, a derivative of 15-Docosenoic acid, can suppress epidermal hyperproliferation. This suggests its potential application in treating skin disorders (Xi, Pham, & Ziboh, 2000).
Analytical Techniques
- Gas chromatographic techniques for separating and analyzing docosenoic acid isomers were developed by Shimizu and Ando (2012). This advancement is critical for research involving fatty acids and their derivatives (Shimizu & Ando, 2012).
Biochemical Mechanisms
- Archambault et al. (2018) studied the synthesis of 15-LO metabolites by human neutrophils and eosinophils, demonstrating the biochemical pathways and potential therapeutic targets in inflammatory conditions (Archambault et al., 2018).
- Jiang et al. (2011) explored the role of ERK1/2 in the inhibition of apoptosis by 15-HETE in pulmonary arterial smooth muscle cells, showing its significance in pulmonary hypertension (Jiang et al., 2011).
Environmental and Nutritional Studies
- Carballeira, Shalabi, and Reyes (1994) identified novel alpha-hydroxy fatty acids, including a derivative of docosenoic acid, in the Caribbean urchin Tripneustes esculentus. This study highlights the environmental occurrence and potential nutritional importance of these compounds (Carballeira, Shalabi, & Reyes, 1994).
properties
CAS RN |
14134-54-4 |
|---|---|
Product Name |
15-Docosenoic acid |
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
(E)-docos-15-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h7-8H,2-6,9-21H2,1H3,(H,23,24)/b8-7+ |
InChI Key |
KPGGPQIHJCHVLZ-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCCCC(=O)O |
synonyms |
15-Docosenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



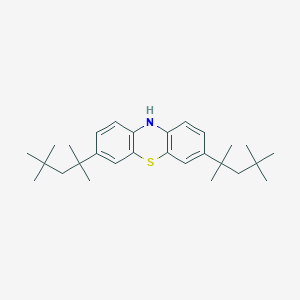
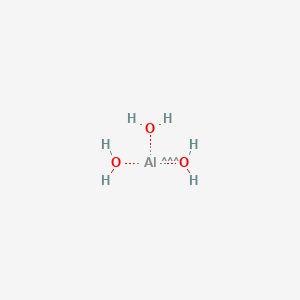
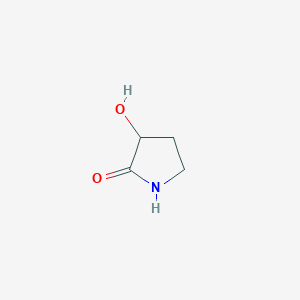
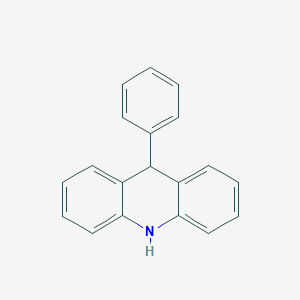
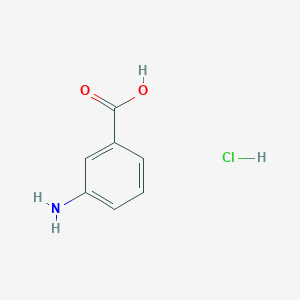
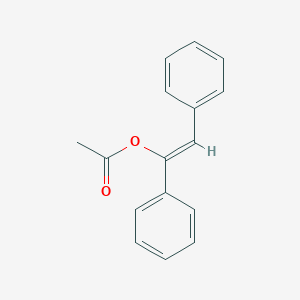
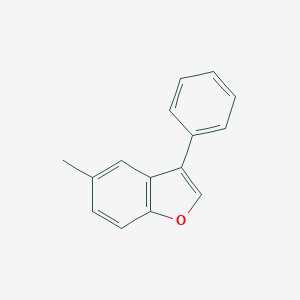
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
